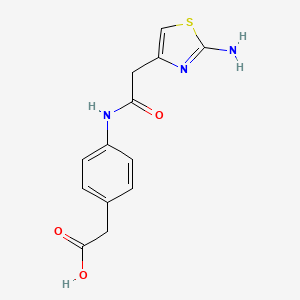
2-Furoesäure-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic Acid-d3 is a deuterated form of 2-Furoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is part of the furan family, characterized by a furan ring and a carboxylic acid group. It is commonly used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-Furoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives.
Biology: It is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of preservatives and flavoring agents.
Wirkmechanismus
- The primary targets of 2-Furoic Acid-d3 are not explicitly documented in the available literature. However, furan derivatives, including 2-Furoic Acid, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria .
Target of Action
Pharmacokinetics
Vorbereitungsmethoden
2-Furoic Acid-d3 can be synthesized through the oxidation of furfuryl alcohol or furfural. The industrial production method involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution. This reaction produces a 1:1 ratio of 2-Furoic Acid and furfuryl alcohol . The deuterated form, 2-Furoic Acid-d3, is typically prepared by using deuterated reagents in the synthesis process .
Analyse Chemischer Reaktionen
2-Furoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it into furfuryl alcohol.
Substitution: It can participate in substitution reactions, such as the Diels-Alder reaction, where it acts as a diene.
Common reagents used in these reactions include sodium hydroxide for the Cannizaro reaction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions include furfuryl alcohol and furan-2,5-dicarboxylic acid .
Vergleich Mit ähnlichen Verbindungen
2-Furoic Acid-d3 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. Similar compounds include:
2-Furoic Acid: The non-deuterated form, commonly used in similar applications.
3-Furoic Acid: Another isomer with different chemical properties.
Furfuryl Alcohol: A reduction product of 2-Furoic Acid, used in various industrial applications.
Eigenschaften
IUPAC Name |
3,4,5-trideuteriofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main application of 3,4,5-Trideuteriofuran-2-carboxylic acid according to the research?
A1: The research primarily highlights the use of 3,4,5-Trideuteriofuran-2-carboxylic acid as a precursor for synthesizing tetradeuteriofuran. [] The paper describes a convenient method where 3,4,5-Trideuteriofuran-2-carboxylic acid, obtained by deuterium exchange of the corresponding protio-acid, is further reacted to yield tetradeuteriofuran.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)






